molecular formula C19H18N4O2S B4940333 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine

1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine

Cat. No. B4940333
M. Wt: 366.4 g/mol
InChI Key: RWMNOPSSCCVWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine (NTP) is a chemical compound that has been widely used in scientific research for its various applications. This compound is a thiazole derivative and belongs to the class of piperazines. NTP is a yellow crystalline solid that is soluble in organic solvents and insoluble in water.

Mechanism of Action

The mechanism of action of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine involves the binding of the compound to the 5-HT1A receptor. This binding activity leads to the activation of the receptor, which in turn modulates the activity of various neurotransmitter systems in the brain. The activation of the 5-HT1A receptor by 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine has been shown to produce anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects:
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and stress. 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine has also been shown to decrease the levels of corticotropin-releasing hormone (CRH), which is a hormone involved in the regulation of the stress response. These effects of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine on neurotransmitter and hormone levels have been linked to the anxiolytic and antidepressant effects of the compound.

Advantages and Limitations for Lab Experiments

1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine has several advantages for lab experiments. The compound has a high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine is also relatively stable and soluble in organic solvents, which makes it easy to handle and administer in lab experiments. However, 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine has some limitations for lab experiments. The compound has poor water solubility, which limits its use in in vivo studies. 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine also has a relatively short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for the study of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine. One potential direction is the development of new analogs of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine that have improved pharmacokinetic properties and therapeutic potential. Another direction is the use of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine in combination with other compounds for the treatment of various neurological and psychiatric disorders. The role of the 5-HT1A receptor in the regulation of pain and inflammation is another potential direction for the study of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine. Overall, 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine is a useful tool for studying the role of the 5-HT1A receptor in various physiological and pathological conditions, and there are several future directions for the study of this compound.

Synthesis Methods

The synthesis of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine involves the reaction of 4-nitrobenzaldehyde and thiosemicarbazide to form 4-(4-nitrophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with phenylpiperazine to form 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine. The synthesis of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.

Scientific Research Applications

1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine has been widely used in scientific research for its various applications. One of the main applications of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine is in the field of neuroscience. 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine has been shown to bind to the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. This binding activity of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine has been used to study the role of 5-HT1A receptor in various physiological and pathological conditions, such as depression, anxiety disorders, and schizophrenia.

properties

IUPAC Name

4-(4-nitrophenyl)-2-(4-phenylpiperazin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-23(25)17-8-6-15(7-9-17)18-14-26-19(20-18)22-12-10-21(11-13-22)16-4-2-1-3-5-16/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMNOPSSCCVWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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